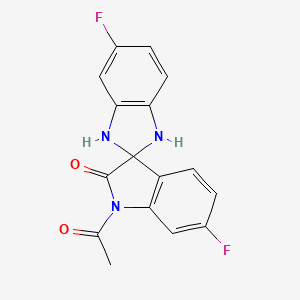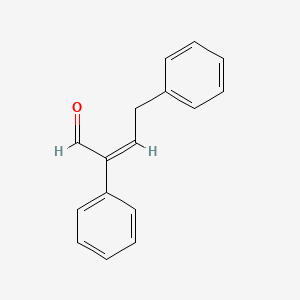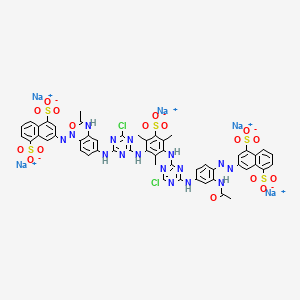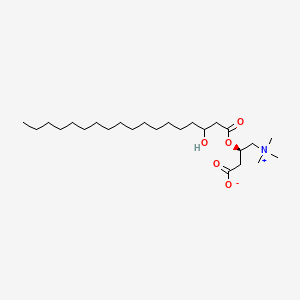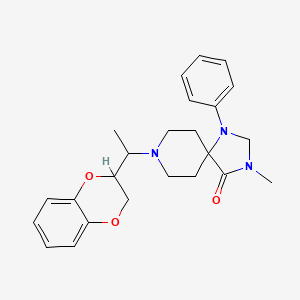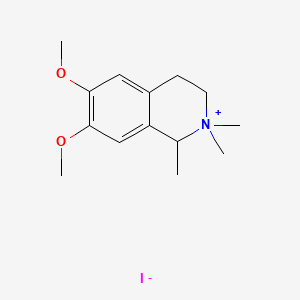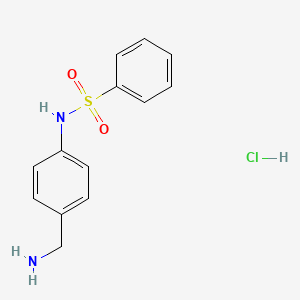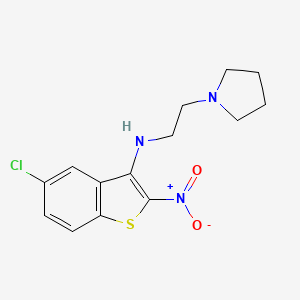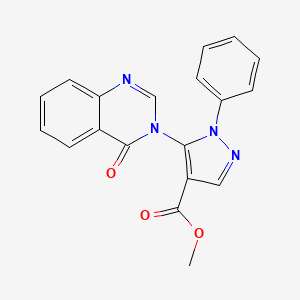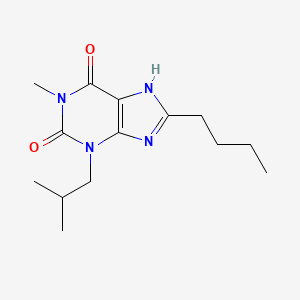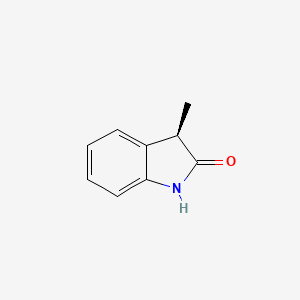
3-Methyl-2-indolinone, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-indolinone, ®- is a chiral compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-indolinone, ®- typically involves the Fischer indole synthesis. This method uses phenylhydrazine and cyclohexanone as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol . Another method involves the reaction of 2-methyl-3-nitroaniline with sodium nitrite and potassium iodide .
Industrial Production Methods
Industrial production methods for 3-Methyl-2-indolinone, ®- are not well-documented in the literature. large-scale synthesis would likely involve optimizing the Fischer indole synthesis or other efficient synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-indolinone, ®- undergoes various chemical reactions, including:
Oxidation: Converts the indolinone to its corresponding indole derivative.
Reduction: Reduces the carbonyl group to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions occur readily due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products Formed
Oxidation: Indole derivatives.
Reduction: Indolinol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
3-Methyl-2-indolinone, ®- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its role in cell signaling and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the synthesis of dyes, pigments, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-indolinone, ®- involves its interaction with various molecular targets and pathways:
Molecular Targets: Binds to specific receptors and enzymes, modulating their activity.
Pathways Involved: Influences signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2-phenylindole
- 3-Methyl-2-methylindole
- 3-Methyl-2-nitroindole
Uniqueness
3-Methyl-2-indolinone, ®- is unique due to its chiral nature, which can result in different biological activities compared to its achiral counterparts. Its specific interactions with molecular targets and pathways also distinguish it from other similar compounds .
Properties
CAS No. |
1232139-09-1 |
|---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(3R)-3-methyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H9NO/c1-6-7-4-2-3-5-8(7)10-9(6)11/h2-6H,1H3,(H,10,11)/t6-/m1/s1 |
InChI Key |
BBZCPUCZKLTAJQ-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@@H]1C2=CC=CC=C2NC1=O |
Canonical SMILES |
CC1C2=CC=CC=C2NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


